AC 253 Exhibits 5.2-Fold Higher Binding Affinity Than AC 187 and 8.6-Fold Higher Than CGRP-(8–37) at Adrenomedullin Receptors in Rat-2 Fibroblasts
In a direct head-to-head radioligand binding study using ¹²⁵I-labelled rat adrenomedullin on Rat-2 fibroblasts, AC 253 inhibited binding with an IC₅₀ of 25 ± 8 nM, compared to 129 ± 39 nM for AC 187 and 214 ± 56 nM for CGRP-(8–37) [1]. This represents a 5.2-fold higher affinity for AC 253 over AC 187 and an 8.6-fold advantage over CGRP-(8–37). All three peptides also antagonized adrenomedullin-stimulated cAMP production at micromolar concentrations in the same cellular system [1]. For procurement decisions, this means that achieving equivalent target engagement requires substantially lower concentrations of AC 253 than AC 187 or CGRP-(8–37), making AC 253 the preferred tool compound for experiments where minimizing off-target effects at higher peptide concentrations is critical.
| Evidence Dimension | Inhibition of ¹²⁵I-adrenomedullin binding (IC₅₀) |
|---|---|
| Target Compound Data | AC 253: IC₅₀ = 25 ± 8 nM |
| Comparator Or Baseline | AC 187: IC₅₀ = 129 ± 39 nM; CGRP-(8–37): IC₅₀ = 214 ± 56 nM |
| Quantified Difference | AC 253 vs. AC 187: ~5.2-fold more potent; AC 253 vs. CGRP-(8–37): ~8.6-fold more potent |
| Conditions | Rat-2 fibroblast cell line; ¹²⁵I-labelled rat adrenomedullin as radioligand; competitive binding assay |
Why This Matters
AC 253 achieves equivalent receptor occupancy at ~5-fold lower concentrations than AC 187, reducing peptide consumption cost per experiment and minimizing potential non-specific effects at high micromolar concentrations.
- [1] Coppock HA, Owji AA, Austin C, Upton PD, Jackson ML, Gardiner JV, Ghatei MA, Bloom SR, Smith DM. Rat-2 fibroblasts express specific adrenomedullin receptors, but not calcitonin-gene-related-peptide receptors, which mediate increased intracellular cAMP and inhibit mitogen-activated protein kinase activity. Biochemical Journal. 1999;338(Pt 1):15-22. PMID: 9931292; PMCID: PMC1220018. View Source
